molecular formula C15H12N2O4S B3139802 2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone CAS No. 477856-47-6

2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone

Cat. No.: B3139802
CAS No.: 477856-47-6
M. Wt: 316.3 g/mol
InChI Key: FLPZLPXDANARPM-UHFFFAOYSA-N
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Description

2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone is a heterocyclic compound that contains a 1,3,4-oxadiazole ring, a furan ring, and a methoxyphenyl group. Compounds with 1,3,4-oxadiazole rings are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone typically involves the reaction of 2-furyl hydrazine with carbon disulfide to form the 1,3,4-oxadiazole ring. This intermediate is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it into a more saturated heterocyclic system.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated heterocyclic compounds.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: Potential anticancer properties due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxyphenyl group in 2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone imparts unique electronic and steric properties, which can influence its biological activity and reactivity compared to similar compounds.

Properties

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-19-11-6-4-10(5-7-11)12(18)9-22-15-17-16-14(21-15)13-3-2-8-20-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPZLPXDANARPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone
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2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone
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2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone
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2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone
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2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone
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2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone

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